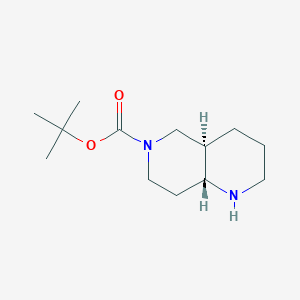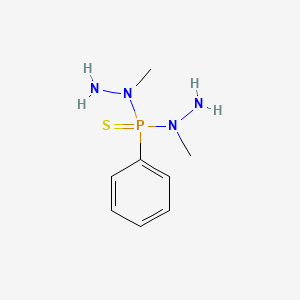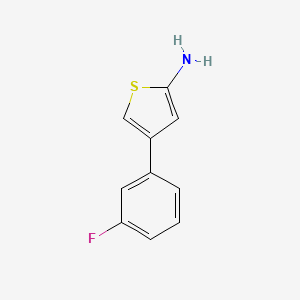
1-Isobutyl-1H-indole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-1H-indole-4-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound is used in various scientific research applications due to its unique chemical structure and reactivity.
Méthodes De Préparation
The synthesis of 1-Isobutyl-1H-indole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol under reflux is a typical setup . Industrial production methods may involve optimizing these conditions for higher yields and purity.
Analyse Des Réactions Chimiques
1-Isobutyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form carboxylic acids or reduced to form alcohols . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Isobutyl-1H-indole-4-carbaldehyde is used in a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, it is used as a biochemical reagent for studying various biological processes . In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic properties . In industry, it is used in the synthesis of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of 1-Isobutyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Isobutyl-1H-indole-4-carbaldehyde can be compared with other indole derivatives, such as 1H-indole-3-carbaldehyde and 1H-indole-2-carboxaldehyde . These compounds share a similar indole core structure but differ in their substituents, leading to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific isobutyl and aldehyde functional groups, which confer distinct properties and applications.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
1-(2-methylpropyl)indole-4-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-10(2)8-14-7-6-12-11(9-15)4-3-5-13(12)14/h3-7,9-10H,8H2,1-2H3 |
Clé InChI |
JZBFIWUBHWVMJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CC2=C(C=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15090463.png)
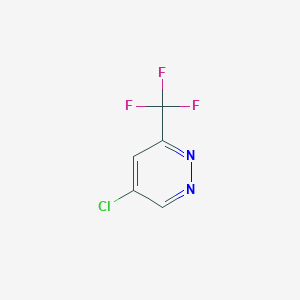
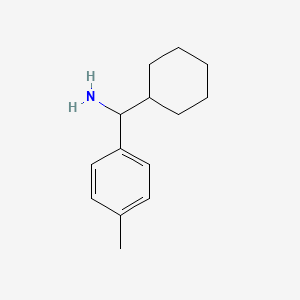

![4-[2-(3,5-Dimethylphenyl)ethyl]piperidine](/img/structure/B15090492.png)
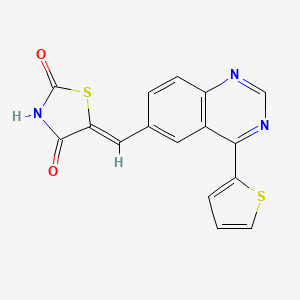
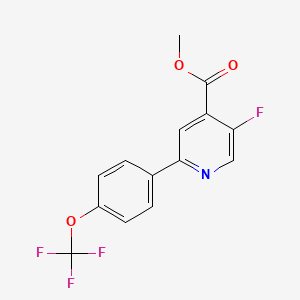
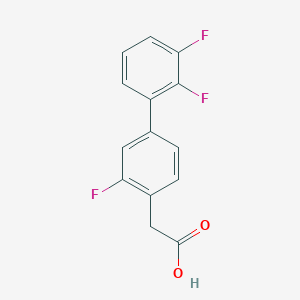

![1-[(5-Bromothiophen-2-yl)methyl]-3,3-dimethylurea](/img/structure/B15090533.png)
